molecular formula C9H11NO3 B1317541 Ethyl 6-(hydroxymethyl)nicotinate CAS No. 35005-81-3

Ethyl 6-(hydroxymethyl)nicotinate

Cat. No. B1317541
Key on ui cas rn: 35005-81-3
M. Wt: 181.19 g/mol
InChI Key: RDSGPHNFOMPILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06228868B1

Procedure details

A slurry of dry calcium chloride (22.7 g, 0.205 mol) in ethanol (300 mL) and THF (300 mL) at 0° C. was treated portionwise with sodium borohydride (15.5 g, 0.41 mol), stirred for 2.5 hours, treated with dimethyl 2,5-pyridinedicarboxylate (20.0 g, 0.103 mol), stirred for 20 minutes, treated with saturated ammonium chloride solution (100 mL), and concentrated. The concentrate was dissolved in dichloromethane, and the solution was washed sequentially with saturated ammonium chloride solution, water, and brine, dried (MgSO4), filtered,and concentrated to provide the desired product containing approximately 10% methyl 6-hydroxymethylnicotinate. This mixture was used directly in the next step without further purification.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].[N:6]1[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=[CH:8][C:7]=1[C:16]([O:18]C)=O.[Cl-].[NH4+].[CH2:22](O)C>C1COCC1>[OH:18][CH2:16][C:7]1[CH:8]=[CH:9][C:10]([C:12]([O:14][CH2:15][CH3:22])=[O:13])=[CH:11][N:6]=1 |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
15.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
N1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in dichloromethane
WASH
Type
WASH
Details
the solution was washed sequentially with saturated ammonium chloride solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
filtered,and concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OCC1=NC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.